4-(5-Cyclopropylpyrazol-1-YL)benzonitrile

Lipophilicity Drug-likeness ADME prediction

Researchers requiring a heterocyclic building block with precise steric and electronic properties often face uncontrolled variables with generic pyrazole analogs. 4-(5-Cyclopropylpyrazol-1-yl)benzonitrile resolves this by providing a unique cyclopropyl group at the 5-position, offering distinct torsional strain and bent-bond character for systematic binding pocket profiling. • Optimal LogP 2.62-balanced permeability and solubility for fragment-based drug discovery • Orthogonal reactivity: para-benzonitrile handle enables diverse derivatization while the cyclopropyl group remains chemically inert • ≥98% purity available under ISO-certified quality systems; MDL MFCD22421505 supports HPLC method validation

Molecular Formula C13H11N3
Molecular Weight 209.25 g/mol
CAS No. 1400645-43-3
Cat. No. B1431587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Cyclopropylpyrazol-1-YL)benzonitrile
CAS1400645-43-3
Molecular FormulaC13H11N3
Molecular Weight209.25 g/mol
Structural Identifiers
SMILESC1CC1C2=CC=NN2C3=CC=C(C=C3)C#N
InChIInChI=1S/C13H11N3/c14-9-10-1-5-12(6-2-10)16-13(7-8-15-16)11-3-4-11/h1-2,5-8,11H,3-4H2
InChIKeyNRGMUCAJRLJYCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(5-Cyclopropylpyrazol-1-yl)benzonitrile: Identity & Physicochemical Profile


4-(5-Cyclopropylpyrazol-1-YL)benzonitrile (CAS 1400645-43-3) is a heterocyclic small molecule with the molecular formula C13H11N3 and a molecular weight of 209.25 g·mol⁻¹, belonging to the 1-aryl-5-substituted pyrazole class . The structure features a benzonitrile moiety linked at the para position to a pyrazole ring bearing a cyclopropyl group at the 5-position. This compound is catalogued as a versatile building block for medicinal chemistry and organic synthesis . Key computed physicochemical parameters include a density of 1.2±0.1 g/cm³, a boiling point of 380.6±25.0 °C at 760 mmHg, and a predicted LogP of approximately 2.62 .

Building Block Heterocyclic scaffold for medicinal chemistry and fragment elaboration
Lipophilicity Profile Intermediate LogP supports balanced permeability and solubility screening
Regiochemistry Defined 5-cyclopropyl isomer for spatial SAR exploration

4-(5-Cyclopropylpyrazol-1-yl)benzonitrile vs. Generic Analogs


Substituting the 5-cyclopropyl group on the pyrazole ring with smaller alkyl (methyl, ethyl) or larger aryl (phenyl) substituents fundamentally alters the scaffold's conformational profile and electronic properties. The cyclopropyl ring introduces unique torsional strain, restricted bond rotation, and distinct π-character due to its bent bonds, which directly impact target binding pocket complementarity and metabolic stability [1]. Positional isomers, such as 2-(3-cyclopropyl-1H-pyrazol-1-yl)benzonitrile (CAS 1248441-89-5), share the same molecular formula (C13H11N3, MW 209.25) but differ in the cyclopropyl attachment point and benzonitrile connectivity, leading to divergent molecular recognition and reactivity . The following quantitative evidence demonstrates exactly where these differences manifest and why generic substitution introduces uncontrolled variables in research workflows.

5-Alkyl/Aryl Analogs Switching to methyl or phenyl substituents shifts LogP and torsional profile, altering target complementarity and metabolic stability predictions.
3-Cyclopropyl Regioisomer The 3-cyclopropyl isomer (CAS 1248441-89-5) presents the strained ring distal to the N-aryl junction, generating divergent molecular recognition despite identical formula and mass.

4-(5-Cyclopropylpyrazol-1-yl)benzonitrile: Differentiation Evidence


Cyclopropyl vs. Methyl Lipophilicity

The target compound 4-(5-cyclopropylpyrazol-1-yl)benzonitrile exhibits a calculated LogP of 2.62, which is elevated relative to the 5-methyl analog (predicted LogP approximately 1.8–2.0 for C11H9N3, MW 183.21) . This approximately 0.6–0.8 LogP unit increase reflects the additional methylene units in the cyclopropyl ring and translates to an estimated 4- to 6-fold higher octanol-water partition coefficient, indicating greater membrane permeability potential. The 5-phenyl analog (C16H11N3, MW 245.28) would be expected to exhibit LogP >3.5, overshooting typical oral bioavailability ranges . For procurement decisions, the cyclopropyl-substituted scaffold occupies a lipophilicity window that balances permeability with solubility, a profile not matched by either smaller alkyl or bulkier aryl variants.

Lipophilicity (LogP)
Class-level inference
Target LogP 2.62; Δ +0.6–0.8 vs. methyl analog
Intermediate LogP may support CNS permeability modeling
Computed values; confirm experimentally
Lipophilicity Drug-likeness ADME prediction

5- vs. 3-Cyclopropyl Regioisomer

The target compound, 4-(5-cyclopropylpyrazol-1-yl)benzonitrile, is the 5-cyclopropyl regioisomer, whereas 2-(3-cyclopropyl-1H-pyrazol-1-yl)benzonitrile (CAS 1248441-89-5) is the 3-cyclopropyl regioisomer with ortho-benzonitrile connectivity. Despite identical molecular formula (C13H11N3) and molecular weight (209.25 g/mol), the two regioisomers present the cyclopropyl group at different positions relative to the N-aryl bond, generating distinct steric and electronic environments around the pyrazole ring [1]. The 5-cyclopropyl configuration places the strained ring adjacent to the N-aryl junction, directly influencing the dihedral angle between the pyrazole and benzonitrile rings, whereas the 3-cyclopropyl isomer positions the cyclopropyl group distal to this junction . This regioisomerism yields non-interchangeable structure-activity relationships in lead optimization campaigns.

Regioisomeric Identity
Cross-study comparable
5-cyclopropyl regioisomer vs. 3-cyclopropyl isomer; identical MF/MW, different connectivity
Regioisomer-specific SAR context
Confirm CAS 1400645-43-3 for 5-cyclopropyl geometry
Regiochemistry Molecular recognition Scaffold design

Boiling Point as Thermal Stability Indicator

The target compound exhibits a predicted boiling point of 380.6±25.0 °C at 760 mmHg and a flash point of 184.0±23.2 °C, as computed for the C13H11N3 scaffold . In comparison, the unsubstituted parent compound 4-(1H-pyrazol-1-yl)benzonitrile (CAS 25699-83-6, C10H7N3, MW 169.18) is expected to have a substantially lower boiling point due to reduced molecular weight and the absence of the cyclopropyl group [1]. The higher boiling point of the cyclopropyl derivative indicates stronger intermolecular interactions (van der Waals forces and potential dipole-dipole interactions from the strained ring), which is relevant for purification protocols (e.g., distillation cut points) and thermal stress assessments during scale-up.

Thermal Stability
Class-level inference
Predicted BP 380.6±25.0 °C; flash point 184.0±23.2 °C
Relevant for distillation and scale-up safety review
Computed values; verify for process conditions
Thermal stability Process chemistry Purification

H-Bond Acceptors & Derivatization Potential

The target compound carries three hydrogen bond acceptors (HBA = 3) consisting of the nitrile nitrogen and the two pyrazole nitrogens, with zero hydrogen bond donors (HBD = 0), as inferred from its structure and confirmed by vendor data . This HBA/HBD profile is identical to the unsubstituted 4-(1H-pyrazol-1-yl)benzonitrile (CAS 25699-83-6) but differs from amino-substituted cyclopropylpyrazole analogs such as 3-cyclopropyl-1H-pyrazol-5-amine (CAS 175137-46-9), which introduce an HBD at the 5-position [1]. The absence of HBDs in the target compound minimizes hydrogen-bond-mediated crystal packing effects, potentially improving solubility in organic solvents and facilitating chromatographic purification. Furthermore, the nitrile group provides a synthetic handle for further elaboration (reduction to amine, hydrolysis to acid, or cycloaddition to tetrazole), while the cyclopropyl group remains inert under most derivatization conditions [2].

H-Bond Profile
Class-level inference
HBA = 3, HBD = 0; nitrile handle present
Low H-bonding may support BBB penetration models
Nitrile enables orthogonal derivatization
Fragment-based drug discovery Scaffold elaboration Medicinal chemistry

Vendor Purity & Batch Consistency

4-(5-Cyclopropylpyrazol-1-yl)benzonitrile is commercially available from multiple vendors at purities of 96% (Leyan) and ≥98% (MolCore, NLT specification) . In contrast, the positionally isomeric 2-(3-cyclopropyl-1H-pyrazol-1-yl)benzonitrile (CAS 1248441-89-5) is available at 95% minimum purity from AKSci, representing a slightly lower purity floor . The MDL number MFCD22421505 uniquely identifies the target compound and facilitates unambiguous procurement across supplier catalogs. The MolCore product is manufactured under ISO-certified quality systems suitable for global pharmaceutical R&D and quality control workflows . For high-throughput screening campaigns requiring defined purity thresholds and batch-to-batch reproducibility, the availability of 98%+ purity material reduces the risk of confounding assay results from impurities.

Purity Specification
Supporting evidence
≥98% (ISO-certified); comparator 95% min.
Higher purity may reduce assay artifacts
Verify lot-specific COA
Procurement Quality control Supply chain

4-(5-Cyclopropylpyrazol-1-yl)benzonitrile: Optimal Application Scenarios


Fragment-Based Lead Discovery

With a calculated LogP of 2.62, the compound occupies the lipophilicity 'sweet spot' (LogP 1–3) favored in fragment-based drug discovery for balanced permeability and solubility . In fragment library design, the 5-cyclopropyl group provides greater LogP than the 5-methyl analog (predicted ~1.8–2.0) without exceeding the risk threshold of the 5-phenyl variant (>3.5), making it a preferred fragment for targets where modest lipophilicity is desirable for cellular penetration without triggering promiscuous binding or poor solubility.

SAR of Cyclopropyl Steric Effects

The unique torsional strain and bent-bond character of the cyclopropyl ring, positioned at the 5-position adjacent to the N-aryl junction, enable systematic investigation of steric constraints in enzyme or receptor binding pockets . This compound serves as a tool to probe whether a binding site tolerates the cyclopropyl group's spatial demands, with direct comparison to the 5-methyl and 5-ethyl analogs revealing the steric tolerance threshold. The regioisomeric distinction from 2-(3-cyclopropyl-1H-pyrazol-1-yl)benzonitrile further permits dissection of whether the cyclopropyl effect is position-dependent .

Nitrile Bioisostere Library Synthesis

The para-benzonitrile moiety provides a versatile synthetic handle that can be transformed into primary amines (via reduction), carboxylic acids (via hydrolysis), or tetrazoles (via [3+2] cycloaddition), while the cyclopropyl group remains chemically inert under these conditions . This orthogonal reactivity profile supports the generation of diverse compound libraries from a single building block, a capability not available in analogs where the substituent at the pyrazole 5-position (e.g., amino in 3-cyclopropyl-1H-pyrazol-5-amine) would compete in derivatization chemistry.

Analytical Reference Standard

The availability of this compound at ≥98% purity under ISO-certified quality systems , combined with the unique MDL identifier MFCD22421505, supports its use as a reference standard in HPLC method development, calibration curve construction, and system suitability testing. Its distinct boiling point (380.6±25.0 °C) and retention characteristics, differentiated from structurally similar analogs, facilitate chromatographic method validation for reaction monitoring and impurity profiling in process chemistry workflows.

Application
Selection Property
Validation Focus
Fragment-based lead discovery
Intermediate LogP (1–3)
Permeability/solubility balance
SAR of cyclopropyl steric effects
Regioisomeric configuration
Binding site spatial tolerance
Nitrile bioisostere library synthesis
Orthogonal nitrile handle
Selective derivatization
Analytical reference standard
Certified purity specification
Chromatographic method validation
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